![molecular formula C20H27IO2 B12813200 [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct chemical structures and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol typically involves the reduction of corresponding aldehydes or ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
1-Iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is typically conducted under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, HNO3, H2O2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Amines, thiols derivatives
Scientific Research Applications
Chemistry
These compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks in organic synthesis and are involved in various catalytic processes .
Biology and Medicine
In biological research, these compounds are studied for their potential pharmacological properties. They may act as precursors to bioactive molecules with therapeutic applications .
Industry
In the industrial sector, these compounds are used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of these compounds depends on their chemical structure and the nature of their interactions with other molecules. For example, [2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol may act as a reducing agent, donating electrons to other molecules and undergoing oxidation in the process . 1-Iodo-2,3,4,5-tetramethylbenzene, on the other hand, may participate in substitution reactions where the iodine atom is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol: Similar compounds include other hydroxymethyl-substituted phenylmethanols and dimethylphenylmethanols.
1-Iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodo-substituted tetramethylbenzenes and halogenated aromatic compounds.
Uniqueness
The uniqueness of these compounds lies in their specific substitution patterns and reactivity. For example, the presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene enhances its reactivity in substitution reactions compared to less substituted analogs .
Properties
Molecular Formula |
C20H27IO2 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H14O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-3-9(5-11)10(6-12)4-8(7)2/h5H,1-4H3;3-4,11-12H,5-6H2,1-2H3 |
InChI Key |
JQRBNLJDIKDWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CO)CO.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


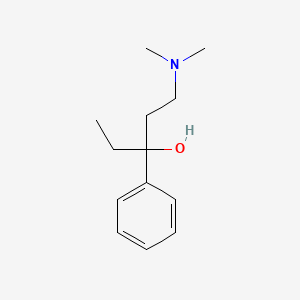
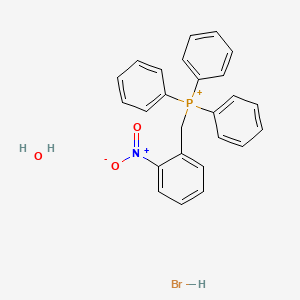
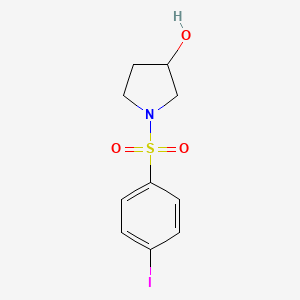
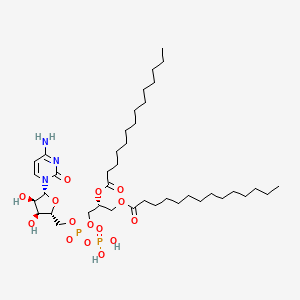
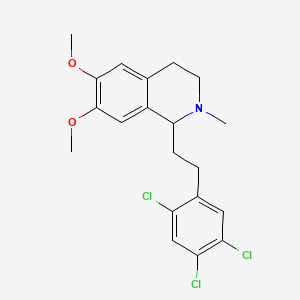
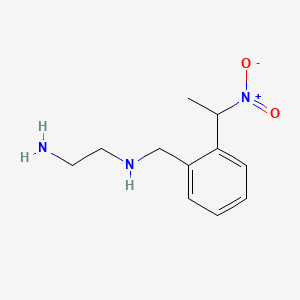
![8-Bromo-acenaphtho[1,2-b]quinoxaline](/img/structure/B12813149.png)
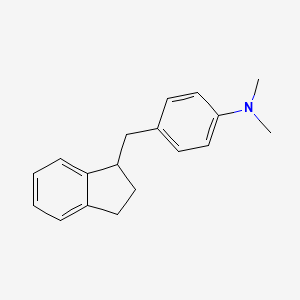
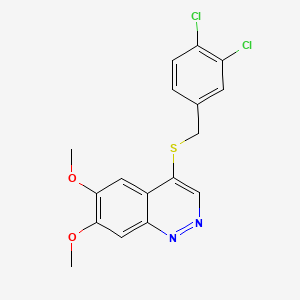
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)
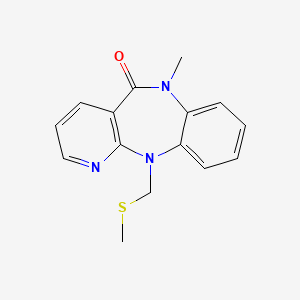
![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)
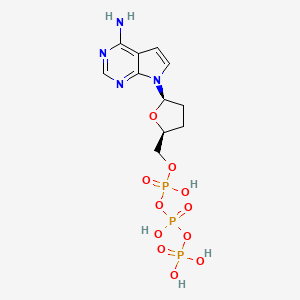
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
